molecular formula C13H16N4S B2684535 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone CAS No. 477845-50-4

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone

Cat. No.: B2684535
CAS No.: 477845-50-4
M. Wt: 260.36
InChI Key: KDANUBQYZCPYAK-XNTDXEJSSA-N
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Description

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylhydrazone moiety, which is derived from phenylhydrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process starting from simple precursors such as glyoxal, ammonia, and an aldehyde. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.

  • Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol group is attached to the imidazole ring. This step may require the use of strong bases and appropriate solvents to facilitate the reaction.

  • Formation of the Carbaldehyde Group: : The carbaldehyde group is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

  • Hydrazone Formation: : The final step involves the reaction of the imidazole-5-carbaldehyde with phenylhydrazine to form the hydrazone. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding aldehyde and phenylhydrazine.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding aldehyde and phenylhydrazine.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone moiety can form stable complexes with metal ions, which can be exploited in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone
  • 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone
  • 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-methylhydrazone

Uniqueness

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is unique due to the specific positioning of the ethylsulfanyl group and the phenylhydrazone moiety. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-3-18-13-14-9-12(17(13)2)10-15-16-11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANUBQYZCPYAK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=N/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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